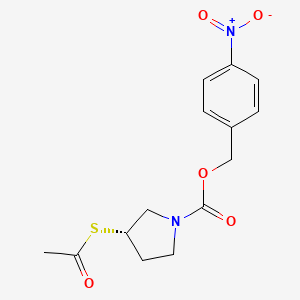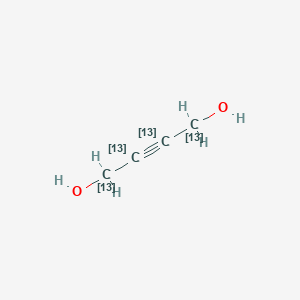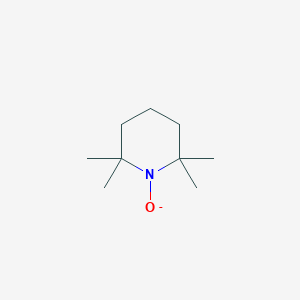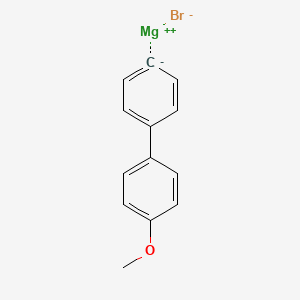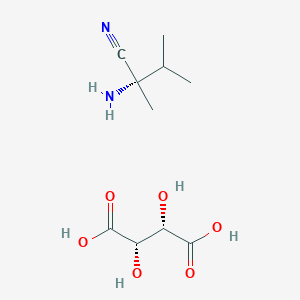
(2S)-2-Amino-2,3-dimethyl-butanenitrile D-(-)-Tartaric Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Amino-2,3-dimethyl-butanenitrile D-(-)-Tartaric Acid is a chiral compound that consists of an amino group, a nitrile group, and a tartaric acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2,3-dimethyl-butanenitrile D-(-)-Tartaric Acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dimethylbutanenitrile and D-(-)-tartaric acid.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Reaction Steps: The nitrile group is introduced through a nucleophilic substitution reaction, followed by the addition of the amino group through reductive amination. The final step involves the resolution of the racemic mixture using D-(-)-tartaric acid to obtain the desired chiral compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-Amino-2,3-dimethyl-butanenitrile D-(-)-Tartaric Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The amino and nitrile groups can participate in nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
(2S)-2-Amino-2,3-dimethyl-butanenitrile D-(-)-Tartaric Acid has several scientific research applications:
Chemistry: It is used as a chiral building block in organic synthesis to create enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: The compound is used in the production of materials with specific chiral properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of (2S)-2-Amino-2,3-dimethyl-butanenitrile D-(-)-Tartaric Acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing biochemical pathways and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-Amino-2,3-dimethyl-butanenitrile: The enantiomer of the compound with similar structural features but different chiral properties.
2-Amino-2-methylpropanenitrile: A structurally related compound with a simpler carbon backbone.
2-Amino-3-methylbutanenitrile: Another related compound with a different substitution pattern on the carbon chain.
Uniqueness
(2S)-2-Amino-2,3-dimethyl-butanenitrile D-(-)-Tartaric Acid is unique due to its specific chiral configuration and the presence of both amino and nitrile functional groups. This combination of features makes it valuable for applications requiring chiral selectivity and reactivity.
Propiedades
Fórmula molecular |
C10H18N2O6 |
|---|---|
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
(2S)-2-amino-2,3-dimethylbutanenitrile;(2S,3S)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C6H12N2.C4H6O6/c1-5(2)6(3,8)4-7;5-1(3(7)8)2(6)4(9)10/h5H,8H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-;1-,2-/m10/s1 |
Clave InChI |
XBSQEOQUUVTLMF-UOSDFWOXSA-N |
SMILES isomérico |
CC(C)[C@@](C)(C#N)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CC(C)C(C)(C#N)N.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



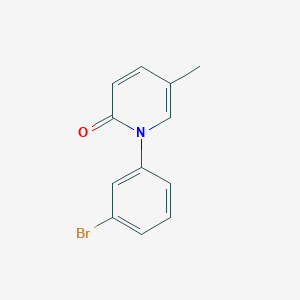
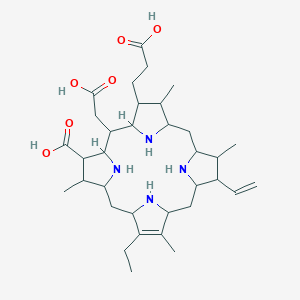
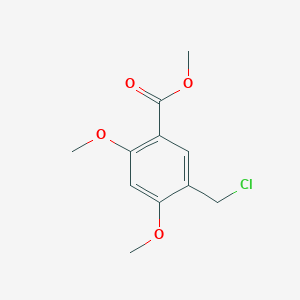
![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine [Aprepitant-M2]](/img/structure/B13404191.png)
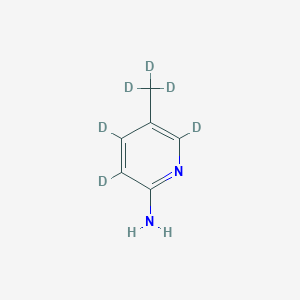
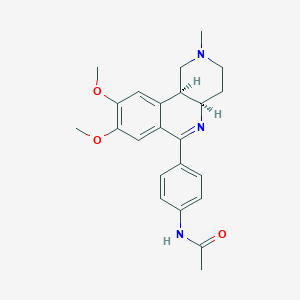
![2-(Propan-2-ylideneamino)oxyethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B13404213.png)
